An In-depth Technical Guide to 3-[(Pentan-2-yl)amino]benzonitrile Hydrochloride (CAS 1803566-95-1)
An In-depth Technical Guide to 3-[(Pentan-2-yl)amino]benzonitrile Hydrochloride (CAS 1803566-95-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Pentan-2-yl)amino]benzonitrile hydrochloride is a secondary amine derivative of 3-aminobenzonitrile. While specific research applications for this compound are not widely published, its structure suggests potential utility as a building block in medicinal chemistry and materials science. The benzonitrile moiety is a common pharmacophore found in a variety of approved pharmaceuticals, where the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The secondary amine linkage allows for further structural diversification, making this compound a potentially valuable intermediate for the synthesis of more complex molecules with tailored biological activities or material properties.
This guide provides a comprehensive overview of the available technical information for 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride, including its predicted physicochemical properties, a detailed synthetic protocol, proposed analytical methods, and essential safety and handling information.
Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These values should be considered estimates and used for guidance in experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₇ClN₂ | - |
| Molecular Weight | 224.73 g/mol | - |
| Appearance | White to off-white solid | Based on similar amine hydrochlorides |
| Melting Point | 180-190 °C | Estimated based on related structures |
| Boiling Point | > 300 °C (decomposes) | Estimated |
| Aqueous Solubility | Moderately soluble | The hydrochloride salt is expected to have higher aqueous solubility than the free base.[2] |
| pKa (Conjugate Acid) | 4-5 | Estimated for the anilinic nitrogen |
| LogP | 2.5 - 3.5 | Estimated for the free base |
Synthesis and Purification
The most direct and widely applicable method for the synthesis of 3-[(Pentan-2-yl)amino]benzonitrile is the reductive amination of 3-aminobenzonitrile with 2-pentanone.[3][4] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. The subsequent treatment with hydrochloric acid affords the hydrochloride salt.
Reactants [label="3-Aminobenzonitrile\n+\n2-Pentanone"]; Imine_Formation [label="Imine Formation\n(Acid Catalyst, e.g., Acetic Acid)"]; Reduction [label="In situ Reduction\n(e.g., NaBH(OAc)₃)"]; Free_Base [label="3-[(Pentan-2-yl)amino]benzonitrile\n(Free Base)"]; Salt_Formation [label="Salt Formation\n(HCl in Ether)"]; Final_Product [label="3-[(Pentan-2-yl)amino]benzonitrile HCl\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reactants -> Imine_Formation; Imine_Formation -> Reduction; Reduction -> Free_Base; Free_Base -> Salt_Formation; Salt_Formation -> Final_Product; }
Figure 1: Synthetic workflow for 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
3-Aminobenzonitrile (1.0 eq)
-
2-Pentanone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (2 M in diethyl ether)
-
Diethyl ether
Procedure:
-
To a solution of 3-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane, add 2-pentanone (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
Purification of the Free Base: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Formation of the Hydrochloride Salt:
-
Dissolve the purified free base in a minimal amount of diethyl ether.
-
Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A precipitate will form. Continue addition until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride as a solid.
Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Shifts (for the free base in CDCl₃):
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| C1 | 112.5 | - | - | - |
| C2 | 118.0 | 6.85 | d | 1H |
| C3 | 147.0 | - | - | - |
| C4 | 116.0 | 6.70 | t | 1H |
| C5 | 129.5 | 7.15 | t | 1H |
| C6 | 115.0 | 6.80 | d | 1H |
| CN | 119.0 | - | - | - |
| C1' | 50.0 | 3.60 | m | 1H |
| C2' | 39.0 | 1.60 | m | 2H |
| C3' | 20.0 | 1.40 | m | 2H |
| C4' | 14.0 | 0.95 | t | 3H |
| C5' | 20.0 | 1.25 | d | 3H |
| NH | - | 4.0 (broad) | s | 1H |
Note: The formation of the hydrochloride salt will cause downfield shifts of the aromatic and amine protons.
Analytical Methods
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a suitable method for the analysis of 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride.[5][6]
Sample [label="Sample Preparation\n(Dissolution in Mobile Phase)"]; HPLC [label="HPLC Separation\n(C18 Column)"]; Detection [label="Detection\n(UV-Vis and MS)"]; Data_Analysis [label="Data Analysis\n(Purity and Identity)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> HPLC; HPLC -> Detection; Detection -> Data_Analysis; }
Figure 2: General analytical workflow for 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride.
Proposed HPLC-MS Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-10 µL
-
UV Detection: Diode array detector (DAD) monitoring at wavelengths relevant for the benzonitrile chromophore (e.g., 254 nm, 280 nm).
-
MS Detection: Electrospray ionization in positive ion mode (ESI+). The expected m/z for the free base [M+H]⁺ is 189.14.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride is not widely available, the safety precautions should be based on the known hazards of its precursors and related aromatic amines.[7]
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin and eye irritation.
-
May cause an allergic skin reaction.
-
Suspected of causing genetic defects and cancer (based on data for related aromatic amines).[7]
-
Toxic to aquatic life with long-lasting effects.[7]
Recommended Personal Protective Equipment (PPE): [8][9]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Handling and Storage: [8]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Potential Applications
The structural features of 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride suggest its potential as an intermediate in several areas of chemical research:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. The benzonitrile group is present in drugs targeting a wide range of enzymes and receptors.[1][10] The secondary amine provides a handle for the introduction of further diversity to explore structure-activity relationships.
-
Materials Science: As a monomer or building block for the synthesis of polymers or functional materials. The aromatic and nitrile functionalities can impart specific electronic and photophysical properties.
-
Agrochemicals: The aminobenzonitrile core is found in some pesticides, and this compound could serve as a starting material for new agrochemical discovery programs.
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